REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[C:5]([CH:13]=[CH:14][C:15]=1[CH2:16][CH3:17])[C:6]([CH2:8][CH2:9][C:10](O)=O)=[O:7])[CH3:2].C(C1C=CC=CC=1CC)C.C1(=O)OC(=O)CC1.C(C1C=C(CCCC(O)=O)C=CC=1CC)C>>[CH2:16]([C:15]1[CH:14]=[C:13]2[C:5](=[CH:4][C:3]=1[CH2:1][CH3:2])[C:6](=[O:7])[CH2:8][CH2:9][CH2:10]2)[CH3:17]
|
Name
|
3-(3',4'-Diethylbenzoyl) propanoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=C(C(=O)CCC(=O)O)C=CC1CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=CC=C1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=C(C=CC1CC)CCCC(=O)O
|
Name
|
59g
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyphosphoric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 30 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C2CCCC(C2=CC1CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.3 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |